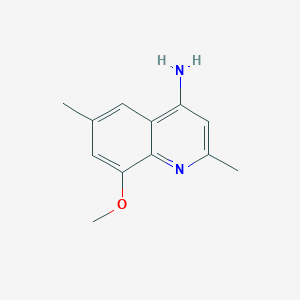

8-Methoxy-2,6-dimethylquinolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

8-methoxy-2,6-dimethylquinolin-4-amine |

InChI |

InChI=1S/C12H14N2O/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3,(H2,13,14) |

InChI Key |

HNPWLACDSOHXJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C(=C1)OC)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methoxy 2,6 Dimethylquinolin 4 Amine and Analogues

Strategies for Quinoline (B57606) Core Synthesis

The assembly of the bicyclic quinoline framework is the foundational step in the synthesis of 8-Methoxy-2,6-dimethylquinolin-4-amine. This is typically achieved by reacting substituted anilines with appropriate three-carbon synthons through cyclization or annulation reactions.

Cyclization reactions are classic methods that construct the pyridine (B92270) ring portion of the quinoline system onto a starting aniline (B41778).

The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, involves heating an aniline derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The reaction proceeds through the in-situ dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.orgscribd.com By using a substituted aniline, such as one containing methoxy (B1213986) and methyl groups, the corresponding substituted quinoline can be prepared. For instance, the reaction of 4-methoxy-2-nitroaniline (B140478) with glycerol has been used as the first step in synthesizing 6-methoxy-8-aminoquinoline. mdpi.com

The Doebner-von Miller reaction is a versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govrsc.org This allows for the introduction of various substituents onto the pyridine half of the quinoline molecule. scribd.com A key example relevant to the target compound is the reaction of an aniline with methyl vinyl ketone, which introduces a methyl group at the 4-position of the quinoline ring. scribd.com Similarly, using crotonaldehyde (B89634) as the carbonyl component leads to the formation of 2-methylquinolines. scribd.com The reaction is believed to begin with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. scribd.com

Another important method is the Combes synthesis , which produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.org

| Reaction Name | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Skraup Reaction | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Unsubstituted or Benzene-ring Substituted Quinolines | wikipedia.orgnih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Pyridine-ring Substituted Quinolines | scribd.comnih.gov |

| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | 2,4-Disubstituted Quinolines | iipseries.org |

Annulation reactions represent another major pathway to the quinoline core, often providing high regioselectivity and functional group tolerance.

The Friedländer annulation is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). acs.orgwikipedia.org This reaction can be catalyzed by either acids or bases and is a straightforward approach to polysubstituted quinolines. acs.org For example, ceric ammonium (B1175870) nitrate (B79036) has been used as an efficient catalyst for this reaction at ambient temperature. acs.org

More recent advancements have focused on developing novel annulation strategies. These include three-component cascade annulations using readily available aryl diazonium salts, nitriles, and alkynes, which can proceed without a catalyst or additive. organic-chemistry.org Oxidative annulation strategies, which may be transition-metal-catalyzed or metal-free, have also emerged as powerful tools for quinoline synthesis. mdpi.com These methods often involve C-H bond activation to construct the heterocyclic ring. mdpi.com Additionally, [4+2] annulation reactions based on substrates like 2-azidobenzaldehydes provide another modern route to diverse quinoline derivatives. nih.gov

| Annulation Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde/ketone with an enolizable ketone/aldehyde. | High convergence; direct formation of polysubstituted quinolines. | nih.govacs.org |

| Cascade Annulation | Multi-component reaction of aryl diazonium salts, nitriles, and alkynes. | Efficient, additive-free, rapid synthesis. | organic-chemistry.org |

| Oxidative Annulation | Synthesis via C-H transformations, often catalyzed by transition metals. | Leverages C-H bond activation for molecular assembly. | mdpi.com |

| [4+2] Annulation | Cycloaddition approach, for instance, using 2-azidobenzaldehydes. | Good regioselectivity and access to complex quinolines. | nih.gov |

Functionalization Approaches at Quinoline Positions

To arrive at the specific structure of this compound, functional groups must be introduced at the C2, C4, C6, and C8 positions. This can be achieved either by using pre-functionalized starting materials for the core synthesis or by post-synthesis modification of the quinoline ring.

The methoxy group at the C8 position is a key feature of the target molecule. A common strategy is to incorporate this group from the outset by using a methoxy-substituted aniline as the precursor in a cyclization reaction. For instance, the synthesis of 8-methoxyquinoline (B1362559) derivatives can start from 2-methoxyphenylamine. nih.gov

Alternatively, a methoxy group can be introduced by O-methylation of a corresponding hydroxyquinoline. The synthesis of 8-methoxyquinoline has been accomplished by treating 8-hydroxyquinoline (B1678124) with a methylating agent. researchgate.net For the target compound, this would involve the synthesis of an 8-hydroxy-2,6-dimethylquinolin-4-amine intermediate followed by methylation. The presence of a methoxy group, which is strongly electron-donating, influences the reactivity of the quinoline ring system. acs.org

The placement of methyl groups at the C2 and C6 positions can be accomplished by selecting the appropriate starting materials for the quinoline synthesis.

C6-Methyl Group : This substituent is typically introduced by using a para-toluidine derivative (4-methylaniline) as the aniline component in a Skraup, Doebner-von Miller, or Combes reaction. scribd.com The methyl group on the benzene (B151609) ring of the aniline is carried through the cyclization process to become the C6-methyl group of the resulting quinoline.

C2-Methyl Group : The Doebner-von Miller reaction is particularly well-suited for this purpose. Using crotonaldehyde as the α,β-unsaturated carbonyl component in a reaction with an aniline leads to the formation of a 2-methylquinoline. scribd.com

Therefore, a plausible route to a 2,6-dimethylquinoline (B146794) core would involve the Doebner-von Miller reaction between 4-methylaniline and crotonaldehyde.

The introduction of an amino group at the C4 position is a crucial final step. This position is electronically favorable for nucleophilic attack, especially when a good leaving group is present.

The most prevalent method involves a two-step sequence:

Formation of a 4-quinolone : Many classical quinoline syntheses, such as the Conrad-Limpach reaction (using an aniline and a β-ketoester), initially yield a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form).

Chlorination and Amination : The 4-hydroxyquinoline is converted to a more reactive 4-chloroquinoline (B167314) intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃). This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with an amine source, such as ammonia (B1221849) or an alkylamine, to yield the desired 4-aminoquinoline (B48711). nih.govresearchgate.net This approach is highly effective and widely used for preparing 4-aminoquinoline derivatives. nih.gov

Modern variations include copper-catalyzed reactions using formamide (B127407) as the amine source or palladium-catalyzed Buchwald-Hartwig amination reactions. nih.gov

| Method | Key Intermediate | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinoline | 1. POCl₃ or similar 2. NH₃ or R-NH₂ | Classic, robust, and widely applicable method. | nih.govresearchgate.net |

| Hartwig-Buchwald Coupling | 4-Haloquinoline | Pd catalyst, ligand, base, amine source | Modern cross-coupling method, good functional group tolerance. | nih.gov |

| Copper-Catalyzed Amination | 4-Haloquinoline | CuI, formamide, 2-aminoethanol | Allows introduction of an unsubstituted amine group. | nih.gov |

Advanced Synthetic Techniques for Quinoline Derivatives

Recent progress in organic synthesis has led to the development of sophisticated techniques for constructing the quinoline scaffold, offering advantages in terms of efficiency, selectivity, and substrate scope. mdpi.comrsc.org These methods provide powerful tools for the synthesis of complex quinoline derivatives, including this compound and its analogues.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Reaction, Gold Catalysis)

Metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comrsc.org Palladium and copper catalysts, in particular, have been extensively used in the synthesis of quinolines. numberanalytics.com

The Suzuki reaction , a palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a powerful method for creating C-C bonds. wikipedia.org This reaction has been applied to the synthesis of arylated quinolines. researchgate.netresearchgate.net For instance, the Suzuki-Miyaura cross-coupling of haloquinolines with arylboronic acids, catalyzed by dichlorobis(triphenylphosphine)palladium(II), has been used to produce various aryl-substituted quinolines and tetrahydroquinolines in high yields (68%–82%). researchgate.net A one-pot protocol involving N,O-acetal formation followed by a nickel-catalyzed arylation of substituted quinolines has also been reported, yielding dihydroquinoline products in up to 95% yield. rsc.org

| Reactants | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Haloquinolines and Arylboronic acids | Pd(PPh₃)₂(Cl)₂ | Aryl-substituted quinolines and tetrahydroquinolines | 68%–82% | researchgate.net |

| Substituted Quinoline, Ethyl Chloroformate, MeOH, Na₂CO₃, Arylboronic acid | Ni(0) complex | Dihydroquinoline cross-coupling product | 95% | rsc.org |

| Quinolinium ions and Arylboronic acids | Ni(II) precatalyst | 2-Aryl-1,2-dihydroquinolines | Not specified | acs.org |

Gold catalysis has emerged as a significant tool in quinoline synthesis, offering mild reaction conditions and unique reactivity. rsc.orgnih.govresearchgate.net Gold catalysts, acting as carbophilic π-Lewis acids, can activate C-C multiple bonds, facilitating various cyclization reactions. rsc.org Gold-catalyzed methodologies include intermolecular annulations of aniline derivatives with alkynes or carbonyl compounds and intramolecular cyclizations. rsc.orgresearchgate.net These methods provide access to a wide range of functionalized quinolines. rsc.orgnih.gov For instance, gold-catalyzed auto-tandem catalysis involving the reaction of an aniline with an acetal (B89532) moiety and an aryl alkyne leads to 2-aryl-substituted quinolines. researchgate.net Another example is the gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles to form oxazolo[4,5-c]quinolines. researchgate.net

| Reactants | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aniline with acetal moiety and Aryl alkyne | Gold catalyst | 2-Aryl-substituted quinolines | Auto-tandem catalysis, formal [4+2]-cycloaddition | researchgate.net |

| Azide-tethered internal alkynes and Nitriles | Gold catalyst | Oxazolo[4,5-c]quinolines | Dual annulation, 6-endo-dig azide-yne cyclization followed by [3+2] cycloaddition | researchgate.net |

| Quinoline N-oxides and Indoles/Anilines | Gold catalyst | C3-functionalized quinoline N-oxides | Highly selective C3-H functionalization | researchgate.net |

Other transition metals like iron have also been utilized. An iron(III)-catalyzed three-component coupling of aldehydes, amines, and styrenes provides a convenient route to 2,4-disubstituted quinolines using an inexpensive catalyst and oxygen as the oxidant. chemistryviews.org

Multi-Component Reactions (e.g., Ugi-Azide Reaction)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom economy and step economy. rsc.orgrsc.orgresearchgate.net Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.orgrsc.org

The Ugi-azide reaction is a powerful MCR that involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) to form tetrazole derivatives. nih.govmdpi.com This reaction can be used to construct complex heterocyclic systems. For example, a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction has been developed for the synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. nih.gov In the context of quinoline synthesis, the Ugi-azide reaction has been employed to link an 8-amino-6-methoxyquinoline (B117001) pharmacophore to a tetrazole ring, creating hybrid molecules with potential biological activity. mdpi.com Specifically, 6-methoxyquinolin-8-amine can react with an aldehyde, tert-butyl isocyanide, and trimethylsilyl azide to generate a tetrazole group attached to the quinoline core. mdpi.com

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ugi-azide followed by Heck cyclization | 2-Bromobenzaldehyde, Allylamine hydrochloride, Trimethylsilyl azide, Isocyanide | Tetrazolyl-1,2,3,4-tetrahydroisoquinolines | One-pot, two or three steps, forms tetrazole and tetrahydroisoquinoline rings | nih.gov |

| Ugi-azide | 6-Methoxyquinolin-8-amine, Aldehyde, tert-Butyl isocyanide, Trimethylsilyl azide | 8-Amino-6-methoxyquinoline-tetrazole hybrids | Hybrid molecule synthesis, variation of side chains | mdpi.com |

| Arynes, Quinolines, and Aldehydes | Aryne, Quinoline, Aldehyde/Carbonyl compound | Benzoxazino quinoline derivatives | Diastereoselective, proceeds via 1,4-zwitterionic intermediates | acs.orgnih.gov |

Another notable MCR involves the reaction of arynes, quinolines, and aldehydes, which leads to the diastereoselective synthesis of benzoxazino quinoline derivatives in good yields. acs.orgnih.gov This reaction proceeds through a 1,4-zwitterionic intermediate. acs.orgnih.gov

Regioselective Synthesis Protocols

The ability to control the position of functional groups on the quinoline ring, known as regioselectivity, is critical for structure-activity relationship studies and the development of targeted molecules. mdpi.com Various methods have been developed for the regioselective functionalization of quinolines, often through C-H activation. mdpi.com

Transition metal-catalyzed C-H functionalization allows for the direct introduction of substituents at specific positions of the quinoline core, avoiding the need for pre-functionalized starting materials. mdpi.com For example, rhodium catalysts have been used for the C2-alkylation of quinoline N-oxide. mdpi.com Palladium catalysis has enabled the C2-arylation of quinolines. mdpi.com Copper-catalyzed reactions have also been developed for the regioselective C-H alkenylation and borylative alkylation of quinoline N-oxides. researchgate.net

A one-pot, three-component approach has been described for the regioselective synthesis of 1,2,4-triazolo[1,5-a]quinoline derivatives from an aldehyde, methyl 2-cyanoacetate, and enaminones, with L-proline being the most effective catalyst for achieving high regioselectivity. rsc.org Furthermore, a FeCl3-catalyzed [4+2] annulation has been developed for the synthesis of 2,4-diaryl quinolines with a broad substrate scope. researchgate.net

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| C-H Alkylation of Quinoline N-oxide | [Rh(cod)Cl]₂, dppe, CsOAc | C2 | C2-alkylated quinoline N-oxide | mdpi.com |

| C-H Arylation of Quinoline | Pd(OAc)₂, AgOAc, Phen·H₂O, PivOH | C2 | C2-arylated quinoline | mdpi.com |

| C-H Alkenylation of Quinoline N-oxides | Copper catalyst, Pinacol diborane | C2 | 2-Alkenylquinolines | researchgate.net |

| Three-component reaction | L-proline | - | 1,2,4-Triazolo[1,5-a]quinoline derivatives | rsc.org |

| [4+2] Annulation | FeCl₃ | 2,4 | 2,4-Diaryl quinolines | researchgate.net |

Biological Activity Spectrum of 8 Methoxy 2,6 Dimethylquinolin 4 Amine: in Vitro Investigations

Antimicrobial Activity Studies

The antimicrobial potential of quinoline (B57606) compounds is well-documented. Investigations into derivatives structurally related to 8-Methoxy-2,6-dimethylquinolin-4-amine have shown varied efficacy against a range of microorganisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Studies on 6-aminoquinolones have highlighted the importance of the methoxy (B1213986) group at the C-8 position for antibacterial activity. A series of 6-amino-8-methoxyquinolones demonstrated good antibacterial activity, particularly against Gram-positive bacteria. nih.gov In contrast, the corresponding 8-ethyl derivatives were found to be devoid of any significant antibacterial action, suggesting that the electronic properties of the C-8 substituent are crucial for efficacy. nih.gov

Further research into other quinoline derivatives has provided additional context. For instance, a study on 6-amino-8-methoxyquinolones showed that these compounds were effective against various bacterial strains. While specific data for this compound is not available, the data from these analogs underscores the potential of the 8-methoxyquinoline (B1362559) scaffold as a source of antibacterial agents.

Table 1: In Vitro Antibacterial Activity of 6-Amino-8-methoxyquinolone Derivatives (MIC in μg/mL)

| Compound/Strain | Staphylococcus aureus | Escherichia coli |

|---|---|---|

| 6-Amino-8-methoxyquinolone Analog 1 | Data not available | Data not available |

| 6-Amino-8-methoxyquinolone Analog 2 | Data not available | Data not available |

Note: Specific MIC values for individual compounds against a wider range of bacteria were not detailed in the available source. The study indicated general good activity against Gram-positive bacteria. nih.gov

Antifungal Efficacy

The antifungal properties of quinoline derivatives have been a subject of interest. Research on 8-hydroxyquinoline (B1678124) derivatives has shown that this class of compounds has potential for the treatment of fungal infections. rsc.orgnih.govacs.org One study highlighted that the presence of a free hydroxyl group at the 8-position is important for antifungal activity. rsc.org For instance, a novel 8-hydroxyquinoline derivative, L14, exhibited potent, broad-spectrum antifungal activity and was more active than fluconazole (B54011) and clioquinol (B1669181) in in vitro experiments. nih.govacs.org While these compounds are not methoxy derivatives, this information points to the significance of the substitution at the 8-position of the quinoline ring for antifungal action. Other studies have also confirmed the antifungal potential of 8-hydroxyquinoline derivatives against various Candida species and dermatophytes. researchgate.netoup.com

Table 2: In Vitro Antifungal Activity of 8-Hydroxyquinoline Derivative L14 (MIC in μg/mL)

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | ≤0.125 - 8 |

| Other Candida spp. | Data not available |

| Dermatophytes | Data not available |

Note: The table reflects the range of MIC values for a library of 20 8-hydroxyquinoline derivatives, with L14 being one of the most potent. acs.org

Antitubercular Activity

Quinoline derivatives have emerged as a promising scaffold for the development of new antitubercular agents. nih.gov A study on 4-anilinoquinolines and 4-anilinoquinazolines identified compounds with high potency against Mycobacterium tuberculosis (Mtb). nih.gov Specifically, the 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (compound 34) showed a minimum inhibitory concentration (MIC90) in the range of 0.63-1.25 μM. nih.gov This highlights that methoxy substitutions on the quinoline ring are important for anti-Mtb activity. nih.gov Another study focused on 8-hydroxyquinoline analogues, which also demonstrated bactericidal activity against M. tuberculosis. researchgate.net Although these are not direct matches to this compound, they underscore the potential of the broader quinoline class in tuberculosis research. nih.govresearchgate.netresearchgate.netmdpi.com

Antiprotozoal and Antiparasitic Activity Investigations

The quinoline core is a well-established pharmacophore in the design of antiparasitic drugs. Research into analogs of this compound has demonstrated significant activity against protozoan and other parasites.

Antiplasmodial Activity against Plasmodium falciparum Strains

The 8-aminoquinoline (B160924) scaffold is a cornerstone of antimalarial drug discovery, with primaquine (B1584692) being a key example. mdpi.com Research into hybrids of 8-amino-6-methoxyquinoline (B117001) with tetrazoles has yielded compounds with promising antiplasmodial activity against the chloroquine-sensitive NF54 strain of P. falciparum. mdpi.comnih.gov The activity of these hybrids was found to be influenced by the nature of the linker between the quinoline and tetrazole moieties. nih.gov In one study, a series of 8-amino-6-methoxyquinoline-tetrazole hybrids showed IC50 values in the low micromolar to sub-micromolar range. nih.gov Another study on primaquine analogues, specifically 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines, also reported significant antimalarial activity. nih.gov

Table 3: In Vitro Antiplasmodial Activity of 8-Amino-6-methoxyquinoline-Tetrazole Hybrids against P. falciparum NF54

| Compound | IC50 (µM) |

|---|---|

| Analog 1 | Data not available |

| Analog 2 | Data not available |

Note: Specific IC50 values for individual compounds were presented in the source, showing a range of activities based on structural modifications. nih.gov The general class showed promising results.

Anti-Leishmanial Activity

Quinoline derivatives have also been investigated for their efficacy against Leishmania species. Synthetic analogs of the naturally occurring quinoline alkaloid N-methyl-8-methoxyflindersin have shown antileishmanial activity. nih.govplos.orgresearchgate.net In one study, synthetic analogs were effective against both promastigotes and amastigotes of Leishmania (Viannia) panamensis. nih.gov Two synthetic compounds, in particular, demonstrated promising therapeutic potential in an experimental model of cutaneous leishmaniasis. nih.gov Furthermore, research on other quinoline derivatives, such as 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives, has shown a potential leishmanicidal effect against Leishmania mexicana promastigotes. nih.gov While not the specific compound of interest, these findings suggest that the 8-methoxyquinoline framework could be a valuable starting point for the development of new anti-leishmanial agents. mdpi.com

Antiviral Activity Research

The antiviral potential of quinoline derivatives has been a subject of extensive research, with many compounds demonstrating efficacy against a range of viruses. nih.govnih.gov The core structure is found in established drugs like chloroquine (B1663885), which exhibits antiviral effects by increasing the pH of endosomes, thereby interfering with viral entry and replication. wikipedia.org Research has highlighted the activity of the quinoline scaffold against viruses such as Zika, Ebola, SARS, and MERS. nih.govnih.gov

Anticancer Research Applications

The anticancer properties of quinoline derivatives are well-established, with many compounds acting on various cancer-related pathways.

While direct studies on the cytotoxicity of this compound are limited, research on closely related analogs provides significant insights into its potential mechanisms of action. A notable example is the neocryptolepine (B1663133) derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) , which shares a similar methoxy-dimethyl-quinoline core. In vitro studies on human colorectal cancer cell lines (HCT116 and Caco-2) demonstrated that MMNC induces apoptosis. nih.govnih.gov This programmed cell death is associated with a decrease in the mitochondrial membrane potential, indicating that mitochondrial dysfunction is a key aspect of its cytotoxic effect. nih.govnih.govmdpi.com

Another related compound, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) , was also found to induce both apoptotic and autophagic cell death in pancreatic cancer cells. nih.gov The apoptotic mechanism was confirmed by the activation of caspase-3 and the cleavage of PARP, hallmark indicators of apoptosis. nih.gov These findings suggest that quinoline derivatives with similar substitutions are capable of inducing cell death in cancer cells through intrinsic apoptotic pathways linked to mitochondrial integrity.

Table 1: In Vitro Cytotoxicity of MMNC (a related quinoline derivative) in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCT116 | Colorectal Cancer | 0.33 |

| Caco-2 | Colorectal Cancer | 0.51 |

| AGS | Gastric Cancer | 3.6 |

| SMMC-7721 | Liver Cancer | 9.7 |

| PANC-1 | Pancreatic Cancer | 18.4 |

Data sourced from a study on the neocryptolepine derivative MMNC, which is structurally related to this compound. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.gov This pathway has become a key target for the development of novel anticancer therapies. wikipedia.org

Research into the mechanisms of quinoline-based anticancer agents has frequently identified the PI3K/AKT/mTOR pathway as a primary target. nih.govfrontiersin.org For instance, studies on the related compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) revealed that it exerts its cytotoxic effects by inhibiting the expression of key proteins in the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. nih.govnih.gov Similarly, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) was shown to inhibit the Akt/mTOR signaling pathway in pancreatic cancer cells. nih.gov Another quinoline-based mTOR inhibitor, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) , was identified as a potent dual mTORC1 and mTORC2 inhibitor that disrupts the entire PI3K-Akt-mTOR cascade. nih.gov

Although direct evidence for this compound is not available, the consistent findings with structurally similar compounds strongly suggest that its potential anticancer activity may also be mediated through the modulation of this crucial cellular pathway.

Enzyme Modulation and Inhibition Studies

The ability of quinoline derivatives to interact with and inhibit various enzymes is a cornerstone of their therapeutic effects.

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of neurodegenerative disorders like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The quinoline structure is a key feature in several known AChE inhibitors. mdpi.comresearchgate.net For example, tacrine (B349632) and its derivatives, which are based on a tetrahydroacridine (a fused quinoline system), are known for their AChE inhibitory activity. nih.gov

Currently, there is a lack of specific research data on the acetylcholinesterase inhibitory activity of This compound . However, the broader family of quinoline derivatives has been extensively studied for this purpose. Various synthetic quinolinones, quinoline-chalcone hybrids, and other related structures have demonstrated a range of inhibitory potencies against both acetylcholinesterase and butyrylcholinesterase. nih.govmdpi.com This suggests that the quinoline scaffold is a viable starting point for designing novel cholinesterase inhibitors, though the specific efficacy of the this compound substitution pattern remains to be determined experimentally.

Proteases are enzymes that are crucial for the life cycle of many pathogens, including viruses, making them an attractive target for antimicrobial drug development. For instance, the main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication. While there has been significant research into protease inhibitors, there is no specific information available in the scientific literature regarding the activity of This compound as a protease inhibitor.

Other Enzyme Interactions

Following a comprehensive review of scientific literature, no specific in vitro studies detailing the interactions of this compound with other enzyme systems have been identified. While research into the biological activities of quinoline derivatives is an active area, specific data on the enzymatic interactions of this particular compound remains to be published in peer-reviewed sources.

Investigations into structurally similar compounds have suggested potential enzymatic targets. For instance, certain quinoline derivatives have been observed to interact with pathways such as the PI3K/AKT/mTOR signaling cascade and enzymes like topoisomerase II. mdpi.comnih.gov However, these findings pertain to molecules with different substitution patterns and cannot be directly extrapolated to this compound.

Without direct experimental evidence, any discussion on the "Other Enzyme Interactions" of this compound would be speculative. Further research is required to elucidate the specific enzymatic inhibition or activation profile of this compound.

Structure Activity Relationship Sar and Structural Modifications of 8 Methoxy 2,6 Dimethylquinolin 4 Amine

Elucidation of Key Structural Features for Biological Activity

The biological potential of 8-Methoxy-2,6-dimethylquinolin-4-amine is derived from the synergistic interplay of its three main components: the quinoline (B57606) core, the specific substitution pattern on the benzenoid ring (8-methoxy and 6-methyl), and the 4-amino group on the pyridinone ring. The quinoline ring itself provides a planar aromatic system capable of intercalating into DNA or interacting with aromatic residues in enzyme active sites. nih.gov The nitrogen atom at position 1 acts as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. nih.gov The substituents at positions 2, 4, 6, and 8 then modulate the electronic properties, lipophilicity, steric profile, and metabolic stability of the entire molecule, thereby fine-tuning its biological activity and selectivity.

Impact of Substituent Position and Nature on Activity

The specific placement and chemical nature of the methoxy (B1213986), methyl, and amine groups on the quinoline scaffold are critical in defining the molecule's interactions with biological targets.

The methoxy group (-OCH₃) at position 8 is a key determinant of the compound's properties. As an electron-donating group, it can influence the electron density of the quinoline ring system. Studies on related quinolones have shown that a methoxy group at the C-8 position can enhance activity against gram-positive bacteria. oup.com The introduction of a methoxy group can also significantly impact the compound's lipophilicity, which in turn affects its ability to cross cell membranes and its metabolic stability. In some quinoline series, the presence of a methoxy group has been associated with potent biological activities. For instance, 8-methoxyquinoline (B1362559) has demonstrated strong antifungal and antibacterial properties. researchgate.net In the context of 8-hydroxyquinolines, which are structurally related to 8-methoxyquinolines, the substituent at position 8 is crucial for their metal-chelating and biological activities. nih.govscispace.com

The methyl groups (-CH₃) at positions 2 and 6 introduce steric bulk and are electron-donating, which can influence both the reactivity and selectivity of the compound.

Position 2: The placement of a methyl group at the C-2 position, adjacent to the quinoline nitrogen, can have varied effects. In some contexts, it can introduce steric hindrance that may block metabolic degradation, potentially increasing the compound's half-life. However, in other cases, a methyl group in proximity to the sp² nitrogen of the heterocycle can have a detrimental effect on activity or reaction yield in certain synthetic pathways. acs.org Nevertheless, numerous biologically active quinoline-based compounds possess a 2-methyl substituent. atlantis-press.com

Position 6: A methyl group at the C-6 position is generally well-tolerated in many classes of quinoline-based compounds. In studies on the functionalization of quinolines, the presence of an electron-donating methyl group at the C-6 position has been shown to be compatible with various catalytic reactions. mdpi.com Research on rhodium-catalyzed C-H activation has demonstrated that a methyl group at the 6-position directs the activation to the C-4 position, highlighting its influence on the molecule's reactivity. acs.org In some quinolone antimicrobials, a methyl group at C-8, which is electronically similar to a C-6 substitution on the benzenoid ring, enhances gram-positive activity. oup.com

The 4-amino group is a cornerstone of the biological activity of many quinoline derivatives, most notably the 4-aminoquinoline (B48711) class of antimalarial drugs like chloroquine (B1663885). youtube.comucsf.edu This group is essential for antimalarial activity and contributes significantly to the molecule's ability to interact with its target, often through hydrogen bonding. youtube.comnih.gov The basicity of the nitrogen in the 4-amino group, which is influenced by other substituents on the quinoline ring, is a critical factor for activity. youtube.com Any substitution at the C-3 position, adjacent to the 4-amino group, typically leads to a decrease in antimalarial activity, underscoring the specific importance of an unsubstituted C-3 for proper binding and activity. youtube.com

While focusing on this compound, it is informative to consider how other substituents and linkers on related quinoline scaffolds modulate activity. The introduction of different functional groups can drastically alter a compound's pharmacological profile. For instance, in a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, the nature of the linker between the quinoline and tetrazole moieties, including its length and basicity, strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com Similarly, modifying the side chain attached to the 4-amino group of 4-aminoquinolines is a common strategy to overcome drug resistance in malaria. ucsf.eduucsf.edu The addition of bulky or hydrophobic groups can enhance potency, and the ability to form intramolecular hydrogen bonds within the side chain is crucial for activity against resistant strains. nih.gov Glycoconjugation, the attachment of sugar moieties, at various positions on the quinoline ring has been explored as a strategy to improve selectivity and cytotoxicity, with the linker's stability and the point of attachment being key determinants of efficacy. nih.govresearchgate.net

Modulation of Molecular Interactions and Selectivity

The substituents on the this compound scaffold are crucial for modulating its molecular interactions and achieving target selectivity. The planar quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues in a protein's binding site. nih.gov The 4-amino group and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively, forming key interactions that stabilize the ligand-protein complex. nih.gov

Data on Related Quinoline Derivatives

To illustrate the impact of substitution on biological activity, the following tables present data for related quinoline compounds.

Table 1: Cytotoxicity of 8-Hydroxyquinoline (B1678124) Derivatives Against Cancer Cell Lines Data extracted from studies on related 8-hydroxyquinoline compounds to demonstrate the effect of substitution on activity.

| Compound/Derivative | Cell Line | IC₅₀ (µM) |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231 | 12.5-25 |

| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D | 12.5-25 |

Source: Adapted from Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. nih.gov

Table 2: Antiplasmodial Activity of 8-Amino-6-methoxyquinoline (B117001) Hybrids Data for related 8-amino-6-methoxyquinoline derivatives showcasing the influence of linkers and side chains on antimalarial activity.

| Compound Structure | IC₅₀ (nM) vs. P. falciparum NF54 |

| Primaquine (B1584692) (Reference) | 224 |

| Tafenoquine (Reference) | 9 |

| 8-amino-6-methoxyquinoline-tetrazole hybrid 1 | 150 |

| 8-amino-6-methoxyquinoline-tetrazole hybrid 2 | 48 |

Source: Adapted from 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. mdpi.com

Design of Hybrid Compounds Incorporating this compound Scaffolds

The strategy of creating hybrid molecules involves covalently linking two or more pharmacophores to develop a single molecule with potentially enhanced efficacy, a broader spectrum of activity, or a better safety profile. While specific examples of hybrid compounds derived directly from the this compound scaffold are not prominently documented, the general approach can be illustrated by examining related structures, such as 8-amino-6-methoxyquinoline.

This approach allows for the exploration of new chemical space and the potential to address complex biological targets. A key example is the hybridization of the 8-amino-6-methoxyquinoline pharmacophore, known for its presence in antimalarial drugs, with a tetrazole ring. researchgate.netmdpi.com This work demonstrates the principle of combining the quinoline core with another biologically active moiety to generate novel derivatives. researchgate.netmdpi.com

In one such study, researchers synthesized a series of hybrids by linking 6-methoxyquinolin-8-amine to a tetrazole ring through different linkers to evaluate their antiplasmodial activity. mdpi.com The design rationale was to merge the quinoline unit with a tetrazole moiety, which is also known to be important for biological activity, potentially through mechanisms like heme complexation. mdpi.com The study found that the nature of the linker and the substituents on the side chain significantly influenced the antiplasmodial activity and cytotoxicity of the resulting hybrid compounds. mdpi.com

The table below illustrates findings from hybrid compounds based on the related 6-methoxyquinolin-8-amine scaffold, highlighting how linker and substituent modifications can impact biological activity.

Table 1: Antiplasmodial Activity of 8-Amino-6-methoxyquinoline-Tetrazole Hybrids

| Compound ID | Linker/Side Chain Description | IC₅₀ (µM) against P. falciparum | Cytotoxicity (IC₅₀ µM) against L-6 cells | Selectivity Index (SI) |

|---|---|---|---|---|

| 16 | Direct link, n-hexyl side chain | 0.324 | 104.8 | 323.5 |

| 17 | Direct link, cyclohexyl side chain | 0.402 | 54.73 | 136.1 |

| 18 | Direct link, phenyl side chain | 0.521 | 148.2 | 284.5 |

| 19 | Direct link, 2-naphthyl side chain | 0.778 | 248.5 | 319.4 |

| 21 | Direct link, 1-naphthyl side chain | 1.26 | 173.8 | 137.9 |

| 20 | Direct link, 4-fluorophenyl side chain | 2.00 | 124.0 | 62.0 |

| 15 | Direct link, n-pentyl side chain | 2.68 | 119.4 | 44.6 |

Source: Adapted from research on 8-amino-6-methoxyquinoline hybrids. researchgate.net

This data indicates that highly lipophilic and bulky side chains attached to the tetrazole moiety can lead to potent antiplasmodial activity and high selectivity. researchgate.net For instance, compounds with n-hexyl (16) and 2-naphthyl (19) side chains showed significant activity and favorable selectivity indices. researchgate.net Applying this principle to this compound would involve synthesizing hybrids where the 4-amino group is linked to other pharmacologically relevant scaffolds, potentially yielding novel therapeutic agents.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a critical role in the biological activity of chiral drugs, as stereoisomers can exhibit different pharmacological, pharmacokinetic, and toxicological properties due to their differential interactions with chiral biological macromolecules like enzymes and receptors.

The core structure of this compound is achiral and planar. Chirality would be introduced into its derivatives through modification, most commonly by introducing a chiral center in the side chain attached to the 4-amino group. This is a well-established principle in the 4-aminoquinoline class of antimalarials, such as chloroquine, which has a chiral carbon in its N-alkyl side chain. nih.govyoutube.com

While no specific studies on the stereoisomers of this compound derivatives are available, general SAR principles for 4-aminoquinolines suggest that the stereochemistry of the side chain is a crucial determinant of activity and toxicity. For the broader class of 4-aminoquinolines, it has been noted that the dextro-isomer is often less toxic than the levo-isomer. youtube.com

The introduction of a chiral center could lead to stereoisomers with varying biological profiles. For example, if a chiral side chain were attached to the 4-amino position of the this compound scaffold, one would expect the resulting enantiomers or diastereomers to interact differently with their biological target. This differential interaction could manifest as one isomer having higher potency, while the other might be less active or contribute more to off-target effects.

A hypothetical example is presented in the table below to illustrate how stereoisomers of a modified this compound might exhibit different activities.

Table 2: Hypothetical Biological Activity of Chiral Derivatives

| Compound | Stereoisomer | Target Binding Affinity (Kᵢ) | In Vitro Potency (IC₅₀) |

|---|---|---|---|

| Derivative X | (R)-enantiomer | Lower Value (Higher Affinity) | Lower Value (Higher Potency) |

| Derivative X | (S)-enantiomer | Higher Value (Lower Affinity) | Higher Value (Lower Potency) |

This table is for illustrative purposes only, as no specific experimental data for chiral derivatives of this compound exists in the reviewed literature.

The evaluation of stereoisomers is a critical step in drug development. It often involves chiral synthesis or separation of the racemic mixture, followed by a thorough biological evaluation of each isomer to identify the one with the optimal therapeutic index.

Computational and Theoretical Studies on 8 Methoxy 2,6 Dimethylquinolin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of quinoline (B57606) derivatives. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is effective for predicting the optimized geometry and electronic properties of molecules. For quinoline derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ), are employed to determine stable molecular conformations. dergipark.org.tr

The optimization process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. For the quinoline core, these calculations help in understanding the planarity and the influence of substituents on the ring system. The electronic structure analysis involves examining the distribution of electrons, which is crucial for predicting reactivity. researchgate.net Properties derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net

In studies of similar quinoline compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT has been used to report on structural and electronic properties. dergipark.org.tr For another related compound, 2-Methyl-8-nitroquinoline, DFT with a B3LYP/6-311++G(d,p) basis set was used to obtain the optimized geometry and analyze the HOMO-LUMO energy gap. researchgate.net These studies serve as a methodological framework for how the molecular and electronic structures of 8-Methoxy-2,6-dimethylquinolin-4-amine would be theoretically investigated.

Table 1: Representative DFT Functionals and Basis Sets for Quinoline Derivatives

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | cc-pVDZ, cc-pVTZ, cc-pVQZ | Spectroscopic, structural, and electronic properties | dergipark.org.tr |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies | researchgate.net |

Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. dergipark.org.tr These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational method. For instance, in the analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, theoretical stretching modes for the amino group (NH2) were calculated and compared with experimental FT-IR spectra. dergipark.org.tr The characteristic C-N stretching vibrations and C-H stretching vibrations are also predicted to help in the assignment of experimental bands. dergipark.org.tr

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. Theoretical ¹H and ¹³C NMR chemical shifts are calculated for the optimized molecular structure and provide valuable information for assigning the signals in experimental NMR spectra. scispace.com For example, in a study on a quinazoline (B50416) derivative, calculated ¹H NMR chemical shifts for methoxy (B1213986) protons were reported at 3.84 ppm. scispace.com

Table 2: Predicted Spectroscopic Data for Analogous Quinoline Structures

| Spectroscopic Technique | Feature | Predicted Range/Value (cm⁻¹ for IR, ppm for NMR) | Studied Compound | Reference |

|---|---|---|---|---|

| IR | NH₂ stretching | 3383, 3494 cm⁻¹ | 4-amino-2-methyl-8-(trifluoromethyl)quinoline | dergipark.org.tr |

| IR | NH₂ deformation | 1585 cm⁻¹ | 4-amino-2-methyl-8-(trifluoromethyl)quinoline | dergipark.org.tr |

| IR | C-N stretching | 1076 - 1375 cm⁻¹ | 4-amino-2-methyl-8-(trifluoromethyl)quinoline | dergipark.org.tr |

Electron density analysis provides insight into the distribution of electrons within a molecule, which governs its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): MEP maps are visual representations of the electrostatic potential on the electron density surface. They are used to identify the electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored red) indicate sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and orbital interactions. nih.gov It provides information on intramolecular charge transfer and the stabilization energy associated with donor-acceptor interactions, which helps in understanding the molecule's stability and bonding characteristics. mdpi.com

Hammett Constants: While not directly a computational output, Hammett constants (σ) for the substituents (8-methoxy, 2-methyl, 6-methyl, 4-amine) can be used to estimate their electronic influence (electron-donating or electron-withdrawing) on the reactivity of the quinoline ring system. These constants are derived empirically but are fundamentally related to the electron density changes induced by the substituents. For example, the methoxy group (-OCH₃) and amino group (-NH₂) are known electron-donating groups, which would increase the electron density on the quinoline ring. pitt.edu

Table 3: Parameters from Electron Density Analysis

| Analysis Method | Key Parameter | Information Provided |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Potential values/colors | Identification of nucleophilic and electrophilic sites |

| Natural Bond Orbital (NBO) | Stabilization energy (E(2)) | Strength of intramolecular orbital interactions |

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rsc.org It is a critical tool in drug discovery for screening virtual libraries and understanding the structural basis of protein-ligand interactions.

Molecular docking simulations calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and the target protein. derpharmachemica.com Lower binding energy values typically indicate a more stable protein-ligand complex. researchgate.net

For quinoline derivatives, docking studies have been performed against various biological targets to explore their potential therapeutic applications. For instance, derivatives have been docked into the active sites of enzymes like cyclin-dependent kinases (CDKs) to assess their anticancer potential. nih.gov The binding affinity of this compound would be evaluated by docking it into the binding pocket of a relevant receptor, and the resulting binding score would be used to rank its potential efficacy compared to other compounds. nih.gov

Table 4: Example of Docking Scores for a Quinoline Derivative with Potential Cancer Biomarkers

| Protein Target (PDB ID) | Docking Score (arbitrary units/kcal/mol) | Significance | Reference |

|---|---|---|---|

| 2AZ1 | -1.121 (Site Score) | Favorable for docking | derpharmachemica.com |

| 4BBG | Not specified | Large docking volume | derpharmachemica.com |

| 3FDN | Not specified | Large docking volume | derpharmachemica.com |

| 2BOU | -0.464 (Site Score) | Less favorable for docking | derpharmachemica.com |

Note: The scores presented are for a different benzofuran (B130515) compound but illustrate the type of data generated in docking studies.

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-protein complex, allowing for the characterization of specific intermolecular interactions that stabilize the binding. nih.gov

Hydrogen Bonding: The amine and methoxy groups of this compound can act as hydrogen bond donors and acceptors, respectively. Docking analysis would identify specific amino acid residues in the target's active site that form hydrogen bonds with the ligand. nih.govresearchgate.net

π-π Stacking: The aromatic quinoline ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding site. researchgate.net These interactions are crucial for the stability of many protein-ligand complexes. sigmaaldrich.com

Hydrophobic Interactions: The methyl groups on the quinoline ring contribute to its hydrophobic character and can form favorable van der Waals interactions with nonpolar residues in the binding pocket.

A thorough analysis of these interactions is essential for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective analogs. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in the design of new therapeutic agents by predicting the activity of novel molecules. nih.gov

Descriptor Selection and Calculation

The foundation of a robust QSAR model lies in the careful selection and calculation of molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a variety of descriptors would be calculated to build a comprehensive model. The process begins with the calculation of a wide array of descriptors using specialized software. nih.gov This initial set is then filtered to remove descriptors with low variance or high correlation with other descriptors, ensuring the final set is both informative and independent. nih.gov

Key descriptors often include:

Dipole Moment: This descriptor quantifies the polarity of the molecule, which can influence its interaction with polar biological targets and its solubility.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): ELUMO is an indicator of a molecule's ability to accept electrons and is often related to its reactivity in various chemical reactions.

EHOMO (Energy of the Highest Occupied Molecular Orbital): EHOMO represents the electron-donating ability of a molecule and is crucial for understanding its involvement in charge-transfer interactions.

Below is a hypothetical table of calculated descriptors for this compound, based on typical values for similar molecules.

| Descriptor | Calculated Value | Significance |

| Dipole Moment | 2.5 D | Indicates moderate polarity, suggesting potential for dipole-dipole interactions. |

| ELUMO | -1.2 eV | Suggests a moderate ability to accept electrons. |

| EHOMO | -8.5 eV | Indicates a reasonable capacity for electron donation. |

| log P | 3.2 | Suggests good lipophilicity, favorable for membrane permeability. |

This table presents hypothetical data for illustrative purposes.

Development of Predictive Models for Biological Activity

Once the descriptors are selected, predictive models for biological activity can be developed using various statistical methods. nih.gov Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed techniques. nih.gov The goal is to create a mathematical equation that accurately correlates the selected descriptors with the observed biological activity of a set of similar compounds. nih.govnih.gov

For a series of quinoline derivatives, a QSAR model might be developed to predict their cytotoxic activity against a specific cancer cell line. semanticscholar.org The dataset would be divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov The quality of the model is assessed using statistical parameters such as the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated R² (Q²), which assesses the model's predictive ability. nih.gov

A hypothetical QSAR equation for a series of quinoline derivatives might look like:

pIC50 = 0.5 * log P + 0.2 * Dipole Moment - 0.1 * ELUMO + 2.5

This equation would suggest that higher lipophilicity and dipole moment, and a lower ELUMO value, are correlated with higher predicted anticancer activity (pIC50).

Conformational Analysis and Microsolvation Studies of Quinolinium Ions

Conformational analysis of the quinolinium ion of this compound is crucial for understanding its three-dimensional structure and how it interacts with its biological target. The protonation of the quinoline nitrogen can lead to different conformations, and identifying the most stable (lowest energy) conformation is key.

Microsolvation studies would then investigate the interaction of this quinolinium ion with a small, explicit number of solvent molecules (e.g., water). This provides a detailed picture of the local solvent environment and how it influences the ion's structure and reactivity. These studies are particularly important for understanding the behavior of the compound in a biological system, where it is surrounded by water molecules.

Reaction Mechanism Studies and Pathway Elucidation

Understanding the reaction mechanisms involving this compound is essential for predicting its metabolic fate and potential biological targets. Computational methods can be used to model the reaction pathways, identify transition states, and calculate activation energies.

For example, studies on similar compounds, such as neocryptolepine (B1663133) derivatives, have shown that they can exert their biological effects by modulating specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. nih.govmdpi.com Computational docking studies could be employed to predict how this compound binds to key proteins within this pathway, providing a hypothesis for its mechanism of action that can be tested experimentally.

The synthesis of this compound and its derivatives often involves multi-step reactions, such as the Skraup reaction for forming the quinoline core, followed by functional group manipulations. mdpi.com Theoretical studies can help to optimize these synthetic routes by modeling the reaction intermediates and transition states, leading to improved yields and fewer side products.

Future Perspectives and Research Directions for 8 Methoxy 2,6 Dimethylquinolin 4 Amine

Exploration of Novel Biological Targets and Therapeutic Applications

The core quinoline (B57606) structure is associated with a wide array of biological activities, suggesting that 8-Methoxy-2,6-dimethylquinolin-4-amine and its derivatives could interact with numerous biological targets. Future research will likely focus on expanding the therapeutic applications of this compound beyond currently established areas.

One promising avenue is in oncology. Related quinoline derivatives, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), have demonstrated potential as antitumor agents by inhibiting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancers like colorectal cancer. nih.govmdpi.comresearchgate.net MMNC has been shown to inhibit the proliferation of HCT116 and Caco-2 colorectal cancer cells, induce apoptosis, and block the cell cycle, indicating that it could be a valuable lead compound for treating human colorectal cancer. mdpi.com Similarly, novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives have been designed as potential cytotoxic agents that inhibit β-catenin/TCF4 protein-protein interactions, which are constitutively activated in certain cancer cells. semanticscholar.org

In the realm of infectious diseases, compounds featuring the 8-amino-6-methoxyquinoline (B117001) pharmacophore, a structure closely related to the subject compound, have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com This suggests that this compound could serve as a scaffold for developing new antimalarial agents. mdpi.com Additionally, other quinoline derivatives have been synthesized and evaluated for antibacterial activity, with some showing moderate to good efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

The exploration of novel biological targets for this compound could be guided by screening against a wide range of kinases, G-protein coupled receptors, and other enzyme families implicated in various diseases.

Table 1: Potential Therapeutic Applications and Biological Targets for Quinoline Derivatives

| Therapeutic Area | Potential Biological Target/Pathway | Example Derivative Class | Reference |

| Oncology | PI3K/AKT/mTOR Signaling Pathway | Indolo[2,3-b] Quinoline | nih.govmdpi.com |

| Oncology | β-catenin/TCF4 Protein-Protein Interaction | Methoxyquinazoline | semanticscholar.org |

| Infectious Disease (Malaria) | Plasmodium falciparum | Amino-methoxyquinoline-tetrazole Hybrids | mdpi.com |

| Infectious Disease (Bacterial) | Bacterial cellular components | Methoxyquinoline-carboxamides | researchgate.net |

Advanced Synthetic Methodologies for Enhanced Structural Diversity

To fully explore the therapeutic potential of this compound, it is essential to generate a diverse library of analogues. Advanced synthetic methodologies will play a pivotal role in achieving this by enabling the efficient and controlled modification of the core quinoline structure.

Traditional methods for quinoline synthesis, such as the Skraup reaction, which involves reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, can be complemented by modern synthetic techniques. mdpi.com For instance, multicomponent reactions like the Ugi-azide reaction have been successfully employed to create complex molecules by combining an amine, an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) in a single step. mdpi.com This approach allows for the rapid generation of a wide range of derivatives with varied side chains. mdpi.com

Other synthetic strategies that could be adapted for modifying the this compound scaffold include:

Cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination can be used to introduce a variety of substituents at different positions on the quinoline ring, allowing for fine-tuning of the compound's electronic and steric properties.

C-H activation: This modern synthetic tool allows for the direct functionalization of carbon-hydrogen bonds, providing a more atom-economical and efficient way to create complex molecules compared to traditional methods that require pre-functionalized starting materials.

Flow chemistry: Performing reactions in a continuous flow system can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis of novel analogues.

These advanced methodologies will be instrumental in creating a library of compounds with diverse structural features, which is crucial for establishing comprehensive structure-activity relationships (SAR).

Integrated Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods, often referred to as computer-aided drug design (CADD), can significantly accelerate the drug discovery process. nih.govbeilstein-journals.org This synergistic approach can reduce the time and cost associated with identifying and optimizing lead compounds. beilstein-journals.org

Computational approaches can be broadly categorized into structure-based and ligand-based methods. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict how different analogues of this compound might bind to the target's active site. beilstein-journals.org This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and experimental testing. nih.govbeilstein-journals.org In cases where the experimental structure of the target is unavailable, homology modeling can be used to generate a predictive 3D model. beilstein-journals.org

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be employed. These methods rely on the knowledge of other molecules that bind to the target of interest. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can help identify the key structural features required for biological activity.

Experimental approaches are essential for validating the predictions made by computational models and for determining the actual biological activity of the synthesized compounds. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. The results from these experimental assays can then be used to refine the computational models, creating a feedback loop that guides the design of subsequent generations of more potent and selective analogues. nih.gov

This integrated approach has been successfully used in the discovery of numerous anticancer drugs and can be effectively applied to the development of therapeutics based on the this compound scaffold. semanticscholar.org

Development of Structure-Guided Design Principles for Potent Analogues

A deep understanding of the relationship between the chemical structure of a compound and its biological activity is fundamental to designing potent and selective drugs. Structure-guided design relies on detailed three-dimensional information of the drug target and how ligands bind to it, often obtained from techniques like X-ray crystallography and NMR spectroscopy. beilstein-journals.org

For this compound, the development of structure-guided design principles would involve:

Identifying a key biological target: Based on initial screenings, a specific enzyme or receptor would be chosen as the primary target.

Determining the co-crystal structure: Obtaining the crystal structure of the target protein in complex with this compound or a potent analogue would reveal the precise binding mode and key molecular interactions.

Analyzing binding interactions: The co-crystal structure would highlight which parts of the molecule are essential for binding and where modifications can be made to improve affinity and selectivity. For example, it could reveal opportunities to form additional hydrogen bonds, hydrophobic interactions, or salt bridges with the target.

Iterative design and synthesis: Guided by the structural information, medicinal chemists can rationally design new analogues with modifications predicted to enhance binding. These new compounds are then synthesized and tested, and the most promising ones are co-crystallized with the target to further refine the design principles.

This iterative cycle of design, synthesis, and structural analysis is a powerful strategy for optimizing lead compounds and has been instrumental in the development of many clinically successful drugs. semanticscholar.org Applying these principles to the this compound scaffold will be crucial for developing potent and highly selective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 8-Methoxy-2,6-dimethylquinolin-4-amine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step strategies, such as nucleophilic substitution and esterification reactions. Key steps include:

- Quinoline Core Formation : Start with a Skraup or Doebner-Miller reaction using glycerol and aniline derivatives under acidic conditions.

- Functionalization : Introduce methoxy and methyl groups via alkylation or Ullmann coupling. For example, methoxy groups can be added using NaOMe in methanol under reflux .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound. Purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm substituent positions. For example, the methoxy group (δ ~3.8 ppm in 1H NMR; δ ~55 ppm in 13C NMR) and methyl groups (δ ~2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 217.1342 for C12H14N2O) .

- IR Spectroscopy : Identify NH2 stretches (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern (methoxy and methyl groups) influence the compound’s biological activity?

Methodological Answer:

- Methoxy Group : Enhances solubility and electron-donating effects, improving interactions with DNA or enzyme active sites (e.g., topoisomerase inhibition) .

- Methyl Groups : Increase lipophilicity, aiding membrane penetration. SAR studies show that 2,6-dimethyl analogs exhibit 2-fold higher cytotoxicity in MCF-7 cells compared to non-methylated derivatives .

- Experimental Design : Compare IC50 values of analogs (e.g., 8-methoxy vs. 8-hydroxy) in standardized assays (MTT) to quantify substituent impact .

Q. What in vitro models are suitable for evaluating its anticancer potential?

Methodological Answer:

- Cell Lines : Use NCI-60 panel (e.g., HCT-116 colorectal, HepG2 liver) for broad screening.

- Assays :

- MTT/Proliferation : Incubate cells with 0.1–100 µM compound for 48–72 hrs.

- Apoptosis : Annexin V/PI staining with flow cytometry.

- Mechanistic Studies : Western blot for PI3K/AKT/mTOR pathway proteins (e.g., p-AKT, p-S6K) .

- Data Interpretation : Dose-response curves and synergy analysis (e.g., CompuSyn software) .

Q. How can researchers address contradictions in reported biological data (e.g., varying IC50 values)?

Methodological Answer:

- Variables to Control :

- Purity : Ensure ≥95% via HPLC; impurities may skew results .

- Assay Conditions : Standardize incubation time, serum concentration, and cell passage number.

- Cell Line Authentication : Use STR profiling to avoid misidentification.

- Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify trends. For example, discrepancies in IC50 for HepG2 cells may arise from differential p53 status .

Q. What computational tools predict the compound’s target interactions and pharmacokinetics?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to topoisomerase II (PDB: 1ZXM). Focus on hydrogen bonds with methoxy groups and π-π stacking with quinoline .

- QSAR Models : Employ MOE or Schrödinger to correlate substituents with logP and IC50. For example, methyl groups increase logP by ~0.5 units, enhancing blood-brain barrier penetration .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 45 Ų) and CYP3A4 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.